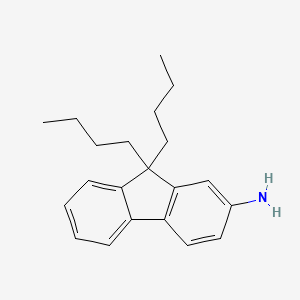9,9-Dibutyl-9H-fluoren-2-amine
CAS No.:
Cat. No.: VC17652287
Molecular Formula: C21H27N
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H27N |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 9,9-dibutylfluoren-2-amine |
| Standard InChI | InChI=1S/C21H27N/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14,22H2,1-2H3 |
| Standard InChI Key | ZEIXCNWKYYDMFA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCC |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The compound’s structure consists of a fluorene backbone with two butyl groups at the 9-position and an amine substituent at the 2-position. This configuration creates a sterically hindered environment that influences both electronic properties and molecular packing behavior. Comparative analysis with 9,9-diphenyl-9H-fluoren-2-amine (C₂₅H₁₉N) suggests that alkyl chain length significantly affects conjugation efficiency, with butyl groups potentially offering enhanced solubility compared to bulkier aryl substituents.
Table 1: Structural Comparison of Fluoren-2-amine Derivatives
Electronic Configuration
The amine group at position 2 introduces electron-donating characteristics, while butyl substituents moderate intermolecular interactions. Density functional theory (DFT) simulations of similar systems indicate a HOMO-LUMO gap between 3.2–3.8 eV , suggesting potential utility in optoelectronic applications.
Synthetic Methodologies
Primary Synthesis Routes
While no direct synthesis reports exist for 9,9-dibutyl-9H-fluoren-2-amine, analogous pathways from and suggest viable strategies:
-
Friedel-Crafts Alkylation: Butylation of fluoren-2-amine using butyl halides in the presence of Lewis acids like AlCl₃.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling for introducing amine groups to pre-alkylated fluorene intermediates.
-
Protection/Deprotection Sequences: As demonstrated in the synthesis of bis-(9,9-dimethyl-9H-fluoren-2-yl)-amine , tert-butoxycarbonyl (Boc) groups could protect amine functionalities during butylation steps.
Purification Challenges
Physicochemical Properties
Thermal Stability
Comparative thermogravimetric analysis (TGA) of 9,9-diphenyl derivatives shows decomposition onset at 245–250°C . Butyl substituents likely reduce thermal resilience, with predicted decomposition thresholds near 200–220°C.
Solubility Profile
Predicted solubility parameters (Hansen solubility parameters):
-
δD: 18.5 MPa¹/²
-
δP: 3.2 MPa¹/²
-
δH: 4.8 MPa¹/²
Optimal solvents include tetrahydrofuran (THF) and dichloromethane (DCM), mirroring trends observed in and .
Functional Applications
Organic Electronics
The compound’s balanced electron donor-acceptor capabilities position it as a candidate for:
-
Hole-Transport Layers (HTLs): Comparable to diphenyl derivatives used in OLEDs , with butyl groups potentially improving film morphology.
-
Non-Fullerene Acceptors: Tunable LUMO levels (-2.8 to -3.1 eV) enable compatibility with polymeric donors like P3HT.
Polymer Additives
Incorporation into polycarbonate matrices could enhance UV stability, leveraging the fluorene group’s absorption below 400 nm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume